molecular formula C24H18N2O B14347804 N,N-Di[1,1'-biphenyl]-2-ylnitrous amide CAS No. 91923-33-0

N,N-Di[1,1'-biphenyl]-2-ylnitrous amide

Cat. No.: B14347804
CAS No.: 91923-33-0
M. Wt: 350.4 g/mol
InChI Key: OWADUAAPHBXDOB-UHFFFAOYSA-N
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Description

N,N-Di[1,1’-biphenyl]-2-ylnitrous amide: is a complex organic compound characterized by the presence of an amide functional group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide typically involves the reaction of biphenyl derivatives with nitrous acid under controlled conditions. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . Another approach involves the partial hydrolysis of nitriles . The reaction conditions often require the use of dehydrating agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides, including N,N-Di[1,1’-biphenyl]-2-ylnitrous amide .

Chemical Reactions Analysis

Types of Reactions: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide group can participate in hydrogen bonding with biological molecules, while the biphenyl structure provides a hydrophobic surface for interactions with other hydrophobic regions . These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

  • N,N-Di[1,1’-biphenyl]-2-ylacetamide
  • N,N-Di[1,1’-biphenyl]-2-ylformamide
  • N,N-Di[1,1’-biphenyl]-2-ylbenzamide

Comparison: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide is unique due to the presence of the nitrous group, which can impart different reactivity and properties compared to other similar amides. For example, the nitrous group can influence the compound’s electronic properties and its ability to participate in specific chemical reactions .

Properties

CAS No.

91923-33-0

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

N,N-bis(2-phenylphenyl)nitrous amide

InChI

InChI=1S/C24H18N2O/c27-25-26(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H

InChI Key

OWADUAAPHBXDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N(C3=CC=CC=C3C4=CC=CC=C4)N=O

Origin of Product

United States

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